cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate (CAS 2176201-32-2; MF C₁₇H₂₂ClNO₄S; MW 371.88 g/mol) is a fully synthetic, sulfone-containing 1,4-thiazepane-4-carboxylate derivative. The compound features a seven-membered thiazepane ring oxidized to the 1,1-dioxide (sulfone) state, a 2-chlorophenyl substituent at the 7-position, and a cyclopentyl ester at the N4-carboxylate position.

Molecular Formula C17H22ClNO4S
Molecular Weight 371.88
CAS No. 2176201-32-2
Cat. No. B2843852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
CAS2176201-32-2
Molecular FormulaC17H22ClNO4S
Molecular Weight371.88
Structural Identifiers
SMILESC1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H22ClNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2
InChIKeyPSXXYVLVEPJKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate: Structural Identity and Compound Class for Procurement


Cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate (CAS 2176201-32-2; MF C₁₇H₂₂ClNO₄S; MW 371.88 g/mol) is a fully synthetic, sulfone-containing 1,4-thiazepane-4-carboxylate derivative [1]. The compound features a seven-membered thiazepane ring oxidized to the 1,1-dioxide (sulfone) state, a 2-chlorophenyl substituent at the 7-position, and a cyclopentyl ester at the N4-carboxylate position [1]. The 1,1-dioxo-thiazepane scaffold class has been associated with diverse pharmacological activities including MAP kinase inhibition, CCR2/CCR5/CCR3 antagonism, PKC-theta inhibition, BACE-1 inhibition, and HIV integrase inhibition [2]. The compound is commercially available as a research-grade screening compound or building block from suppliers such as A2B Chem (Cat# BK72408) and Life Chemicals (Cat# F6557-2106) .

Why Ester Group Substitution in 7-(2-Chlorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylates Cannot Be Ignored During Procurement


The N4-carboxylate ester substituent is not merely a protecting group but a critical determinant of lipophilicity, metabolic liability, and conformational behavior within the 1,4-thiazepane-1,1-dioxide series [1]. The cyclopentyl ester in the target compound (CAS 2176201-32-2) confers a computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 72.1 Ų, placing it in a distinct physicochemical space relative to the benzyl ester analog (CAS 2177365-72-7; C₁₉H₂₀ClNO₄S; MW 393.9; larger, more lipophilic), the tert-butyl ester analog (CAS 2175979-49-2; C₁₆H₂₂ClNO₄S; MW 359.9; smaller, more compact), and the tetrahydro-2H-pyran-4-yl (oxan-4-yl) ester analog (CAS 2195938-88-4; C₁₇H₂₂ClNO₅S; introduces an additional hydrogen bond acceptor) . Within the thiazepane 1,1-dioxide class, even modest modifications to the carboxylate ester have been shown to alter target engagement profiles—for example, the benzyl ester and cyclopentyl ester variants of structurally related scaffolds exhibit divergent HSP90 binding affinities spanning at least 4-fold differences in IC₅₀ values (ranging from 348 nM to 1,460 nM across the series) as documented in patent US10464907 [2]. Substituting one ester for another without experimental validation therefore risks altering both pharmacokinetic suitability and target binding potency.

Quantitative Differentiation Evidence for Cyclopentyl 7-(2-Chlorophenyl)-1,1-Dioxo-1λ⁶,4-Thiazepane-4-Carboxylate Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates Cyclopentyl Ester from Benzyl and tert-Butyl Ester Analogs

The cyclopentyl ester target compound (CAS 2176201-32-2) exhibits a computed XLogP3 of 3.1, which places it in an intermediate lipophilicity range between the more lipophilic benzyl ester analog (CAS 2177365-72-7; C₁₉H₂₀ClNO₄S; MW 393.9; higher logP expected due to additional aromatic ring) and the less lipophilic tert-butyl ester analog (CAS 2175979-49-2; C₁₆H₂₂ClNO₄S; MW 359.9; lower logP expected due to smaller, branched alkyl group) [1]. The cyclopentyl ester also differs from the oxan-4-yl ester analog (CAS 2195938-88-4; C₁₇H₂₂ClNO₅S), which introduces an additional ether oxygen (hydrogen bond acceptor count increases from 4 to 5), likely reducing membrane permeability relative to the target compound .

Lipophilicity Drug-likeness Physicochemical profiling

Cyclopentyl Ester Provides Intermediate Molecular Weight Within the 7-(2-Chlorophenyl)-1,1-Dioxo-Thiazepane-4-Carboxylate Series

The molecular weight of the target compound (371.88 g/mol) falls between that of the ethyl ester analog (estimated ~343.8 g/mol for C₁₅H₁₈ClNO₄S) and the benzyl ester analog (393.9 g/mol, CAS 2177365-72-7), and is nearly identical to the tert-butyl ester analog (359.9 g/mol, CAS 2175979-49-2) [1]. Within the thiazepane 1,1-dioxide series documented in the literature, compounds with MW 350–400 g/mol have demonstrated favorable ligand efficiency metrics in bromodomain (BRD4) and kinase inhibition contexts, with thiazepane-based BRD4 inhibitors achieving high ligand efficiency as confirmed by X-ray cocrystal structures (PDB 6UWX, 6UVJ) [2][3].

Molecular weight optimization Fragment-based screening Lead-likeness

2-Chlorophenyl Substituent Confers Distinct Electronic and Steric Properties Relative to 2-Fluorophenyl and Unsubstituted Phenyl Analogs

The 2-chlorophenyl group at the 7-position of the target compound provides a chloro substituent with a Hammett σₘ value of 0.37 (electron-withdrawing) and a larger van der Waals radius (1.75 Å) compared to the 2-fluorophenyl analog (σₘ = 0.34; vdW radius = 1.47 Å) [1][2]. The 2-chloro substitution also differs from the unsubstituted phenyl analog (cyclopentyl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate), which lacks the halogen entirely and would be expected to show reduced hydrophobic and potential halogen-bonding interactions with target proteins . In the broader thiazepane 1,1-dioxide class, halogen substitution patterns have been shown to modulate CCR2/CCR5/CCR3 antagonism potency and MAP kinase inhibition [3].

Halogen bonding Receptor interactions Structure-activity relationships

1,1-Dioxo (Sulfone) Functionality Confers Enhanced Metabolic Stability Compared to Non-Oxidized Thiazepane and Sulfoxide Analogs

The 1,1-dioxide (sulfone) oxidation state of the thiazepane sulfur atom in the target compound represents the fully oxidized S(VI) form, which is metabolically more resistant to further oxidative metabolism and reductive cleavage compared to the sulfide (S(II)) or sulfoxide (S(IV)) analogs [1]. While no direct metabolic stability data exist for this specific compound, the thiazepane 1,1-dioxide scaffold is explicitly highlighted in the medicinal chemistry literature as a metabolically stabilized pharmacophore, with diverse representatives demonstrating sustained bioactivity in cellular and in vivo models including MAP kinase inhibition, PKC-theta inhibition, and BACE-1 inhibition for Alzheimer's disease applications [1][2]. The sulfone group also contributes to the compound's hydrogen bond acceptor capacity (contributing 2 of the 4 total HBA), which influences solubility and target recognition [3].

Metabolic stability Oxidative metabolism Sulfone pharmacokinetics

Thiazepane 1,1-Dioxides Exhibit Privileged Scaffold Properties for Bromodomain and Kinase Inhibition

The 1,4-thiazepane core with 1,1-dioxide functionality has been validated as a ligand-efficient scaffold in multiple target classes. X-ray cocrystal structures of thiazepane-based inhibitors bound to BRD4 bromodomain D1 (PDB 6UWX at 1.38 Å resolution; PDB 6UVJ) demonstrate that the thiazepane ring provides productive three-dimensional contacts within the acetyl-lysine binding pocket, with the sulfone group engaging in key hydrogen bonding interactions [1][2]. Thiazepane 1,1-dioxides have also yielded MAP kinase inhibitors, CCR2/CCR5/CCR3 antagonists, PKC-theta inhibitors, BACE-1 inhibitors, platelet aggregation inhibitors, and HIV integrase inhibitors [3]. The compound's 7-(2-chlorophenyl) and cyclopentyl carboxylate substituents provide vectors for additional interactions beyond the core scaffold, differentiating it from simpler thiazepane 1,1-dioxide fragments used in screening libraries [4].

Bromodomain inhibition Kinase inhibition Fragment-based drug discovery

Procurement-Relevant Application Scenarios for Cyclopentyl 7-(2-Chlorophenyl)-1,1-Dioxo-1λ⁶,4-Thiazepane-4-Carboxylate


Hit-to-Lead Optimization Programs Targeting Bromodomain-Containing Proteins (BRD4/BRD2/BRDT)

The crystallographically validated 1,4-thiazepane-1,1-dioxide scaffold (PDB 6UWX at 1.38 Å) supports the use of this pre-elaborated compound as a starting point for bromodomain inhibitor programs [1]. The cyclopentyl ester provides a balance of lipophilicity (XLogP3 = 3.1) and molecular weight (371.88 g/mol) compatible with lead-like chemical space, while the 2-chlorophenyl substituent offers a vector for halogen bonding interactions within the acetyl-lysine binding pocket [2]. The compound's rotatable bond count of 3 suggests limited conformational flexibility, potentially advantageous for achieving high binding efficiency.

Chemokine Receptor Antagonist Development (CCR2/CCR5/CCR3)

Thiazepane 1,1-dioxides have demonstrated CCR2, CCR5, and/or CCR3 antagonism as a class [3]. The target compound's 2-chlorophenyl group and cyclopentyl ester may productively engage the lipophilic binding pockets characteristic of chemokine receptors. The sulfone group contributes metabolic stability that supports sustained receptor occupancy in cellular assays, a key consideration for chemokine receptor programs where prolonged target engagement is often required.

Kinase Inhibitor Screening Libraries (MAP Kinase, PKC-theta)

Given the class-level evidence for thiazepane 1,1-dioxides as MAP kinase and PKC-theta inhibitors [3], this compound is suitable for inclusion in kinase-focused screening decks. The intermediate molecular weight and lipophilicity profile distinguish it from both fragment-like thiazepane cores (MW ~150) and larger, more lipophilic benzyl ester analogs, enabling it to probe a distinct region of kinase-relevant chemical space.

Metabolic Stability-Focused Medicinal Chemistry Campaigns

The 1,1-dioxide (sulfone) oxidation state eliminates S-oxidation as a metabolic clearance pathway, a common liability for sulfide- and sulfoxide-containing heterocycles [3]. For programs where metabolic stability is a key optimization parameter, the fully oxidized thiazepane 1,1-dioxide scaffold—combined with the cyclopentyl ester (which lacks the metabolically labile benzylic C–H bonds present in the benzyl ester analog)—may offer intrinsic stability advantages that reduce the need for late-stage metabolic optimization [2].

Quote Request

Request a Quote for cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.